6-Bromo-3-morpholin-4-ylquinazolin-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate typically involves the reaction of 4-amino-1,2,4-triazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicine, [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate is being investigated for its potential therapeutic effects. It has shown activity against certain types of cancer cells and is being explored as a potential anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the formulation of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- [4-Amino-1,2,4-triazole]
- [5-(Benzoyloxymethyl)-1,2,4-triazole]
- [Methyl benzoate]
Uniqueness
Compared to similar compounds, [4-Amino-5-(benzoyloxymethyl)-1,2,4-triazol-3-yl]methyl benzoate stands out due to its unique combination of functional groups. This combination allows it to interact with a broader range of molecular targets, enhancing its potential biological activity and applications.
Properties
IUPAC Name |
6-bromo-3-morpholin-4-ylquinazolin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2.ClH/c13-9-1-2-11-10(7-9)12(17)16(8-14-11)15-3-5-18-6-4-15;/h1-2,7-8H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAWWVGPZVFQKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N2C=NC3=C(C2=O)C=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1N2C=NC3=C(C2=O)C=C(C=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.